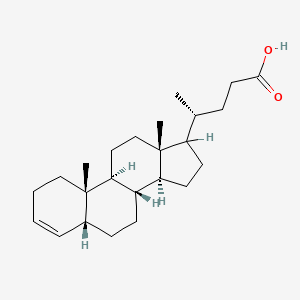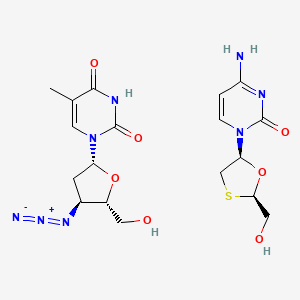
Halazone
Vue d'ensemble
Description
Il a été largement utilisé comme désinfectant pour l'eau potable, en particulier dans les situations où l'eau du robinet traitée n'est pas disponible . Les comprimés d'halazone étaient couramment utilisés pendant la Seconde Guerre mondiale par les soldats américains pour la purification de l'eau portable .
Applications De Recherche Scientifique
Halazone has several scientific research applications. It has been used as a disinfectant for drinking water, contact lenses, and solid biological wastes . Additionally, this compound has been patented for use in determining the amount of iodine in fats and oils . Its disinfectant properties have also been studied using various pathogenic viruses, demonstrating its effectiveness in inactivating these viruses .
Mécanisme D'action
Target of Action
Halazone, also known as 4-(dichlorosulfamoyl)benzoic acid, is a chemical compound that has been widely used to disinfect drinking water . The primary target of this compound is the microorganisms present in the water. It acts as an antimicrobial agent, inhibiting the growth of these microorganisms and thus making the water safe for consumption .
Mode of Action
This compound’s disinfecting activity is mainly due to the hypochlorous acid (HClO) released by hydrolysis of the chlorine-nitrogen bonds when the product is dissolved in water . The chemical reaction can be represented as follows:
(R1)(R2)NCl+H2O→HOCl+(R1)(R2)NH(R1)(R2)NCl + H_2O \rightarrow HOCl + (R1)(R2)NH (R1)(R2)NCl+H2O→HOCl+(R1)(R2)NH
The hypochlorous acid produced is a powerful oxidizer and chlorinating agent that destroys or denatures many organic compounds . This effectively kills the microorganisms in the water, rendering it safe for consumption.
Biochemical Pathways
It is known that the hypochlorous acid produced by this compound can disrupt the cellular processes of microorganisms, leading to their death
Pharmacokinetics
This compound is a white powder or crystalline solid with a chlorine-like odor . It is slightly soluble in water and is soluble in alcohol, glacial acetic acid, alkali hydroxides, and alkali carbonates . These properties affect the absorption, distribution, metabolism, and excretion (ADME) of this compound, and thus its bioavailability.
Result of Action
The primary result of this compound’s action is the disinfection of water. By releasing hypochlorous acid, this compound effectively kills microorganisms in the water, making it safe for consumption . On a molecular and cellular level, the hypochlorous acid disrupts the cellular processes of the microorganisms, leading to their death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the water can affect the rate at which this compound releases hypochlorous acid . Additionally, the presence of other substances in the water, such as organic matter, can react with this compound and reduce its effectiveness . Therefore, the specific conditions of the environment in which this compound is used can significantly impact its action.
Analyse Biochimique
Biochemical Properties
Halazone plays a crucial role in biochemical reactions due to its ability to release hypochlorous acid upon hydrolysis. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to inhibit carbonic anhydrase II with a dissociation constant (Kd) value of 1.45 µM . Additionally, it protects sodium channels from inactivation, highlighting its interaction with ion channels . The nature of these interactions involves the oxidation and chlorination of organic compounds, leading to their denaturation or destruction .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The hypochlorous acid released by this compound acts as a powerful oxidizer, leading to the denaturation of proteins and other cellular components . This can result in the inhibition of cellular processes and, in some cases, cell death. This compound’s impact on cell signaling pathways and gene expression further underscores its role in modulating cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to release hypochlorous acid through the hydrolysis of chlorine-nitrogen bonds. This hypochlorous acid acts as a potent oxidizing and chlorinating agent, targeting various biomolecules. This compound binds to enzymes and proteins, leading to their inhibition or activation. For example, its inhibition of carbonic anhydrase II affects the enzyme’s activity, altering cellular pH regulation . Additionally, this compound’s interaction with sodium channels prevents their inactivation, impacting ion transport and cellular excitability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is known to decompose at temperatures around 195°C, emitting chlorine and nitrous and sulfur oxides . Over time, the stability of this compound solutions can decrease, leading to reduced efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure resulting in cellular damage and altered metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively disinfects water without causing significant adverse effects. At higher doses, toxic effects have been observed. For instance, an oral dose of 1.0 g/kg in rats caused lesions in the gastric mucosa, while an intravenous dose of 300 mg/kg resulted in pulmonary congestion and edema . These findings highlight the importance of dosage in determining the safety and efficacy of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. In rabbits, this compound is metabolized to p-sulphonamidobenzoic acid . This metabolic transformation underscores the compound’s involvement in biochemical processes. Additionally, this compound’s impact on metabolic flux and metabolite levels can influence cellular metabolism, further highlighting its role in metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation. For example, this compound’s binding to sodium channels influences its distribution within excitable tissues . Understanding the transport and distribution of this compound is crucial for elucidating its cellular effects and optimizing its use in various applications.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles. For instance, this compound’s interaction with carbonic anhydrase II suggests its localization in regions where this enzyme is active . Additionally, its effects on sodium channels indicate its presence in excitable cell membranes . The subcellular localization of this compound is essential for understanding its biochemical and cellular effects.
Méthodes De Préparation
L'halazone peut être synthétisé par plusieurs méthodes. Une méthode courante implique la chloration de l'acide p-sulfonamidobenzoïque en milieu alcalin . Une autre voie de synthèse est l'oxydation de la dichloramine-T avec du permanganate de potassium en milieu faiblement alcalin . Les méthodes de production industrielle impliquent généralement ces voies synthétiques pour garantir un rendement élevé et une pureté élevée.
Analyse Des Réactions Chimiques
L'halazone subit diverses réactions chimiques, notamment l'hydrolyse et l'oxydation. Lorsqu'il est dissous dans l'eau, l'this compound s'hydrolyse pour libérer de l'acide hypochloreux (HClO), un puissant oxydant et agent chlorant . Cette réaction peut être représentée comme suit :
(R1)(R2)NCl+H2O→HOCl+(R1)(R2)NH
L'acide hypochloreux formé est responsable de l'activité désinfectante de l'this compound, car il détruit ou dénature de nombreux composés organiques .
Applications de la recherche scientifique
L'this compound a plusieurs applications en recherche scientifique. Il a été utilisé comme désinfectant pour l'eau potable, les lentilles de contact et les déchets biologiques solides . De plus, l'this compound a été breveté pour son utilisation dans la détermination de la quantité d'iode dans les graisses et les huiles . Ses propriétés désinfectantes ont également été étudiées en utilisant divers virus pathogènes, démontrant son efficacité dans l'inactivation de ces virus .
Mécanisme d'action
L'activité désinfectante de l'this compound est principalement due à l'acide hypochloreux libéré par hydrolyse des liaisons chlore-azote lorsque le composé est dissous dans l'eau . L'acide hypochloreux est un puissant oxydant et agent chlorant qui détruit ou dénature de nombreux composés organiques, ce qui le rend efficace pour désinfecter l'eau et d'autres matériaux .
Comparaison Avec Des Composés Similaires
L'halazone est similaire à d'autres composés libérant du chlore tels que l'hypochlorite de sodium, la chloramine-T et le dichloroisocyanurate de sodium . L'this compound possède des propriétés uniques qui le rendent adapté à des applications spécifiques. Par exemple, il a été largement utilisé pour la purification de l'eau potable en raison de sa capacité à libérer de l'acide hypochloreux lors de l'hydrolyse . Le dichloroisocyanurate de sodium a largement remplacé l'this compound dans certaines applications en raison de sa durée de conservation et de sa stabilité plus longues .
Propriétés
IUPAC Name |
4-(dichlorosulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c8-10(9)15(13,14)6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDVQPODLRGWPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)N(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S | |
| Record name | HALAZONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20446 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025370 | |
| Record name | Halazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Halazone is a fine white powder with an odor of chlorine. (NTP, 1992), Solid with an odor of chlorine; [Merck Index] | |
| Record name | HALAZONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20446 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Halazone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14496 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
| Record name | HALAZONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20446 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
80-13-7 | |
| Record name | HALAZONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20446 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Halazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Halazone [USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | halazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757053 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | halazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-[(dichloroamino)sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Halazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Halazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G359OL82VB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
415 °F (NTP, 1992) | |
| Record name | HALAZONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20446 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the exact mechanism of action isn't fully detailed in the provided research, studies indicate that halazone acts as a disinfectant by releasing hypochlorous acid (HOCl) in water. [, ] This HOCl is a strong oxidizing agent that effectively eliminates a wide range of waterborne bacteria, including Escherichia coli and Salmonella typhi. [, ]
A: Research highlights the importance of using dry ingredients in the formulation of this compound tablets. [] The presence of moisture significantly accelerates the decomposition of this compound, reducing its shelf-life and effectiveness as a disinfectant. Tablets formulated with dry borax or sodium carbonate exhibit superior stability compared to those containing sodium bicarbonate or salts with water molecules trapped within their crystal structure. []
A: Studies indicate that water hardness does not significantly interfere with the sterilizing action of this compound. [] This feature makes this compound a versatile disinfectant for treating various water sources, regardless of their mineral content.
A: Contrary to earlier beliefs, this compound has proven effective against Giardia cysts. [] Studies demonstrate that commercially available this compound tablets, when used as directed, can successfully eliminate Giardia cysts, contributing to safer drinking water.
A: Research suggests a strong correlation between the redox potential of chlorinated water and its ability to kill Escherichia coli. [] In studies comparing various chlorine compounds, including this compound, measuring the redox potential proved to be a better indicator of disinfecting power compared to measuring available chlorine levels. []
A: Research has revealed that this compound acts as an inhibitor of human carbonic anhydrase II (CA II). [] This enzyme plays a crucial role in various physiological processes. This finding suggests the potential for this compound to be further investigated for medicinal applications, although this is not its current primary use.
A: this compound is a p-sulphondichloraminobenzoic acid with the chemical formula C7H5Cl2NO4S. [] Unfortunately, the provided research does not offer detailed spectroscopic data like NMR or IR spectra.
A: Studies investigated the effect of combining this compound with chalk in water treatment. [, ] Results showed that this combination could accelerate the sedimentation rate of impurities in surface water, potentially improving the overall efficiency of the disinfection process.
A: Yes, research investigated "Chlor-floc" tablets, which utilize flocculation and disinfection. [] One variant, Chlor-floc B, containing dichloro-S-triazine-trione, exhibited rapid and efficient removal of E. coli, coliphage V1, and poliovirus 1 from test water, highlighting the continuous development of water purification technologies. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[1-(1-Cyclopentyl-5-tetrazolyl)propyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1210218.png)
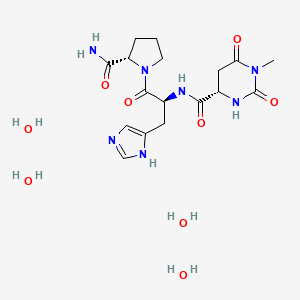
![1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol](/img/structure/B1210224.png)
![Phenanthro[3,2-b]furan-4-carboxylic acid, 1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4,7,11b-trimethyl-, methyl ester, (4S,4aR,6aS,7R,11aS,11bR)-](/img/structure/B1210225.png)

![9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1210227.png)



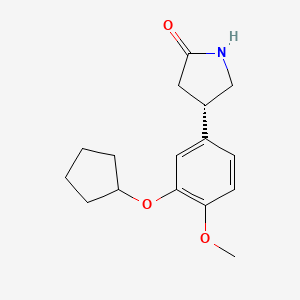
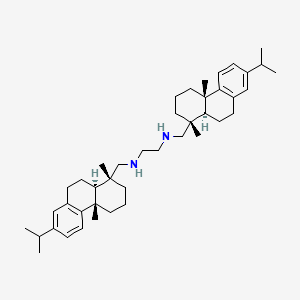
![n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1210238.png)
